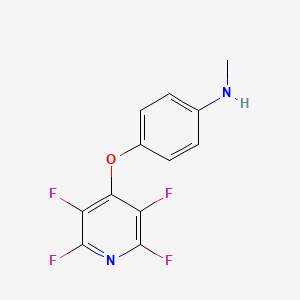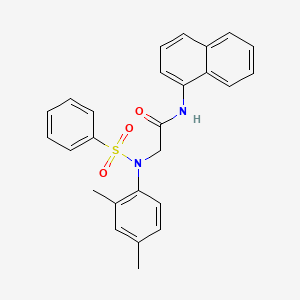![molecular formula C37H26 B14168682 2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene CAS No. 924662-15-7](/img/structure/B14168682.png)
2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is an organic compound characterized by its unique structure, which includes two biphenyl groups attached to a fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene typically involves the coupling of biphenyl groups to a fluorene core. One common method involves the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction requires a biphenyl boronic acid and a fluorene derivative with suitable leaving groups, such as bromides or iodides. The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Applications De Recherche Scientifique
2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent electronic properties
Mécanisme D'action
The mechanism of action of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is largely dependent on its application. In the context of OLEDs, the compound functions as an electron transport material, facilitating the movement of electrons within the device. Its molecular structure allows for efficient electron delocalization, which is crucial for its performance in electronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various organic syntheses.
Fluorene: The core structure of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene, known for its rigidity and stability.
2,7-Dibromo-9H-fluorene: A precursor in the synthesis of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene.
Uniqueness
2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is unique due to the presence of biphenyl groups, which enhance its electronic properties and make it suitable for advanced applications in electronics and photonics. Its structure allows for greater versatility in chemical modifications compared to simpler biphenyl or fluorene derivatives .
Propriétés
Numéro CAS |
924662-15-7 |
|---|---|
Formule moléculaire |
C37H26 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
2,7-bis(4-phenylphenyl)-9H-fluorene |
InChI |
InChI=1S/C37H26/c1-3-7-26(8-4-1)28-11-15-30(16-12-28)32-19-21-36-34(23-32)25-35-24-33(20-22-37(35)36)31-17-13-29(14-18-31)27-9-5-2-6-10-27/h1-24H,25H2 |
Clé InChI |
PYBLEZKFIYZPHO-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


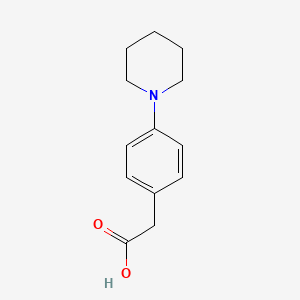
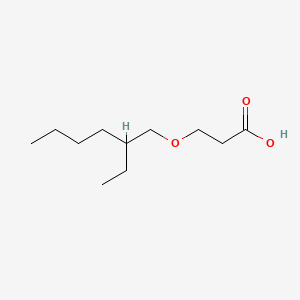
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
methanone](/img/structure/B14168626.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)


![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
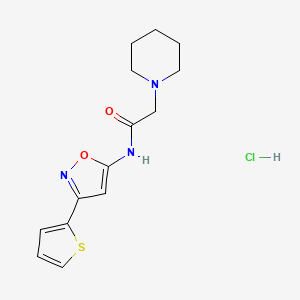
![2-[2-(2-Diethylamino-ethoxy)-eth oxy]-ethanol](/img/structure/B14168651.png)
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)
